7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Description
7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C18H23N5O2 and a molecular weight of 341.416 g/mol . This compound is part of a class of chemicals known as purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Properties
IUPAC Name |
7-butyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-4-12-23-14-15(22(2)18(25)21-16(14)24)20-17(23)19-11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,20)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVEXJRNRFJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-73-6 | |
| Record name | 7-BUTYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of a suitable purine precursor with a butylating agent and a methylating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity.
Chemical Reactions Analysis
7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist, leading to downstream effects in cellular processes .
Comparison with Similar Compounds
Similar compounds to 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione include:
7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione: This compound has an ethyl group instead of a butyl group, which may affect its chemical properties and biological activity.
7-isobutyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione: The isobutyl group provides different steric and electronic effects compared to the butyl group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets.
Biological Activity
7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, with the molecular formula and a molecular weight of approximately 341.416 g/mol, is being explored for its roles in various biological systems, particularly regarding enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is believed to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction may influence several signal transduction pathways, acting as either an agonist or antagonist depending on the target.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The selectivity of this compound for COX isoforms can be compared with established inhibitors like celecoxib.
Receptor Binding
The compound's structure suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which play significant roles in various physiological processes including inflammation and cardiovascular regulation. Preliminary data suggest that it could modulate receptor activity, thus influencing downstream signaling pathways related to these processes.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this purine compound exhibited cytotoxic effects against various cancer cell lines. These findings suggest a mechanism involving apoptosis induction through receptor-mediated pathways.
- Antiviral Properties : Some research indicates that this compound may possess antiviral activity by inhibiting viral replication mechanisms, possibly through interference with viral enzyme functions.
- Anti-inflammatory Effects : Experimental models have shown that treatment with this compound resulted in reduced inflammation markers in tissue samples.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar purine derivatives can be insightful:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 7-Ethyl-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dione | Ethyl group instead of butyl | Varying receptor affinity |
| 7-Isobutyl-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dione | Isobutyl group | Altered enzyme inhibition profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
